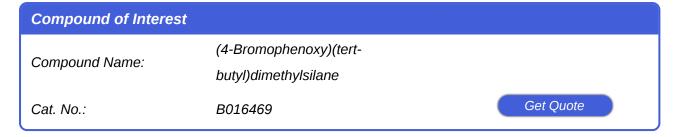


In-Depth Technical Guide: (4-Bromophenoxy) (tert-butyl)dimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to **(4-Bromophenoxy)(tert-butyl)dimethylsilane**, a common intermediate in organic synthesis, particularly in the protection of phenolic hydroxyl groups.

Spectroscopic Data

While comprehensive, publicly accessible spectral datasets for **(4-Bromophenoxy)(tert-butyl)dimethylsilane** are limited, the following tables summarize the available and expected spectroscopic characteristics based on data from various chemical suppliers and databases.[1] [2]

Table 1: ¹H NMR Spectroscopic Data



Protons	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
tert-Butyl (9H)	~0.9-1.0	Singlet	N/A
Dimethylsilyl (6H)	~0.2	Singlet	N/A
Aromatic (2H, ortho to OSi)	~6.7-6.9	Doublet	~9
Aromatic (2H, meta to OSi)	~7.3-7.5	Doublet	~9

Note: Expected values are based on typical chemical shifts for tert-butyldimethylsilyl protected phenols and related structures.

Table 2: 13C NMR Spectroscopic Data

Carbon	Expected Chemical Shift (δ, ppm)
Si-C(CH ₃) ₃	~18
Si-C(CH ₃) ₃	~25-26
Si-(CH ₃) ₂	~ -4
Aromatic (C-OSi)	~155-156
Aromatic (CH, ortho to OSi)	~120-121
Aromatic (CH, meta to OSi)	~132-133
Aromatic (C-Br)	~114-115

Note: Expected values are based on typical chemical shifts for tert-butyldimethylsilyl protected phenols and related structures.

Table 3: Infrared (IR) Spectroscopic Data



Wavenumber (cm ⁻¹)	Assignment
~2950-2850	C-H stretching (aliphatic)
~1580, 1480	C=C stretching (aromatic)
~1250	Si-C stretching
~910	Si-O-C stretching
~830	C-H out-of-plane bending (p-disubstituted benzene)

Note: These are characteristic absorption bands. The full spectrum is available from various commercial suppliers upon request.[2]

Table 4: Mass Spectrometry (MS) Data

m/z	Proposed Fragment	
286/288	[M] ⁺ (Molecular ion with Br isotopes)	
229/231	[M - C(CH ₃) ₃] ⁺ (Loss of tert-butyl group)	
171/173	[BrC ₆ H ₄ O] ⁺	
73	[Si(CH ₃) ₃] ⁺	
57	[C(CH ₃) ₃] ⁺	

Note: Fragmentation pattern is predicted based on the structure. The most abundant peaks are expected to be from the loss of the tert-butyl group.

Experimental Protocols Synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane

A common and efficient method for the synthesis of **(4-Bromophenoxy)(tert-butyl)dimethylsilane** involves the silylation of 4-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCI) in the presence of a base.



Materials:

- 4-Bromophenol
- tert-Butyldimethylsilyl chloride (TBDMSCI)
- Imidazole
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Saturated agueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF, add imidazole (1.2 equivalents).
- Stir the mixture at room temperature until all solids have dissolved.
- Add a solution of TBDMSCI (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.



 Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure (4-Bromophenoxy)(tertbutyl)dimethylsilane.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- ¹H NMR: Acquire the proton NMR spectrum using a standard 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- 13C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

Infrared (IR) Spectroscopy:

- Sample Preparation: As the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Record the spectrum on a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

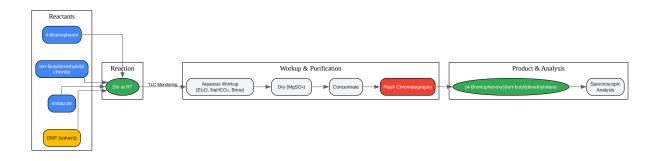
Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.

Visualizations

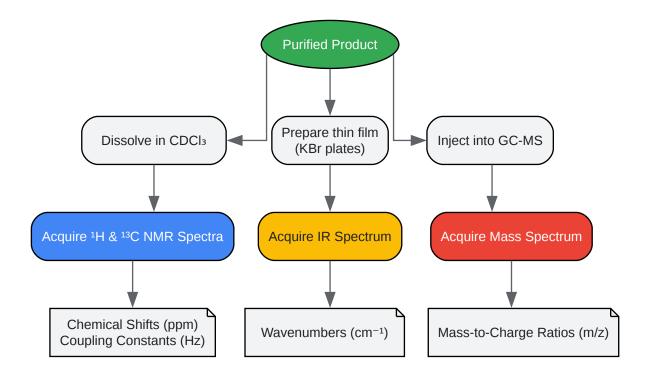
The following diagrams illustrate the synthesis and characterization workflow for **(4-Bromophenoxy)(tert-butyl)dimethylsilane**.





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Caption: Synthetic workflow for (4-Bromophenoxy)(tert-butyl)dimethylsilane.





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